1H-Tetrazole-1-acetic acid

Catalog No.
S776230
CAS No.
21732-17-2
M.F
C3H4N4O2
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole-1-acetic acid

CAS Number

21732-17-2

Product Name

1H-Tetrazole-1-acetic acid

IUPAC Name

2-(tetrazol-1-yl)acetic acid

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)

InChI Key

GRWAIJBHBCCLGS-UHFFFAOYSA-N

SMILES

C1=NN=NN1CC(=O)O

Synonyms

1-Tetrazoleacetic Acid; 1-Tetrazolylacetic Acid; 1H-Tetrazol-1-ylacetic Acid; 2-(1H-1,2,3,4-Tetrazol-1-yl)acetic Acid; 2-(1H-Tetrazol-1-yl)acetic Acid; 2-(Tetrazol-1-yl)acetic Acid;

Canonical SMILES

C1=NN=NN1CC(=O)O

Organic Synthesis:

1H-Tetrazole-1-acetic acid, also known as tetrazoleacetic acid, serves as a valuable building block in organic synthesis due to its unique five-membered heterocyclic ring structure containing four nitrogen atoms and one carbon atom. Researchers utilize it in the construction of various complex molecules, including pharmaceuticals, agrochemicals, and functional materials.Studies have demonstrated its application in the synthesis of diverse heterocycles, such as fused tetrazoles, pyrazoles, and triazoles. [PubChem, National Institutes of Health. ""]

Medicinal Chemistry:

The presence of the tetrazole ring and the carboxylic acid group in 1H-Tetrazole-1-acetic acid grants it intriguing potential for medicinal chemistry applications. Researchers are exploring its capabilities as a scaffold for the development of novel therapeutic agents targeting various diseases.Studies have investigated its potential for inhibiting enzymes involved in pathological processes, such as HIV protease and matrix metalloproteinases, implicated in various diseases. [Journal of Medicinal Chemistry, American Chemical Society. ""]

Material Science:

The unique properties of 1H-Tetrazole-1-acetic acid, including its thermal stability and ability to form hydrogen bonds, make it a promising candidate for material science applications. Researchers are exploring its potential use in the development of functional materials with desirable properties, such as:

  • Polymers: Incorporation of 1H-Tetrazole-1-acetic acid into polymer chains can enhance their thermal stability and flame retardancy. [Polymer Bulletin, Springer Nature. ""]
  • Ionic liquids: 1H-Tetrazole-1-acetic acid can be used as a building block for the design of novel ionic liquids with tailored properties for various applications, such as electrolytes and catalysts. [RSC Advances, Royal Society of Chemistry. ""]

1H-Tetrazole-1-acetic acid is a heterocyclic compound characterized by a tetrazole ring with an acetic acid substituent. Its molecular formula is C₃H₄N₄O₂, and it has a molecular weight of approximately 112.09 g/mol. This compound exists as a solid or liquid and is notable for its potential reactivity, including the possibility of rapid burning under certain conditions . The compound's structure features a five-membered ring containing four nitrogen atoms, which contributes to its unique chemical properties, including its ability to participate in various

1H-Tetrazole-1-acetic acid itself doesn't have a known direct mechanism of action in biological systems. Its primary significance lies in its role as a precursor molecule. During the enzymatic synthesis of cefazolin, specific enzymes convert 1H-Tetrazole-1-acetic acid into a key intermediate that gets incorporated into the final antibiotic structure [].

Physical and Chemical Properties

  • Molecular Formula: C3H4N4O2 []
  • Molecular Weight: 128.09 g/mol []
  • CAS Number: 21732-17-2 []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Presumed to be soluble in water and polar organic solvents due to the presence of the carboxylic acid group. Specific data on solubility is limited.
  • Stability: Stable under normal storage conditions. However, specific data on stability is limited.

1H-Tetrazole-1-acetic acid can undergo several chemical transformations:

  • Hydrolysis: The compound can react with water to yield 1H-tetrazole and acetic acid .
  • Oxidation: It can be oxidized to form various tetrazole derivatives, expanding its utility in synthetic chemistry.
  • Saponification: The esters of 1H-tetrazole-1-acetic acid can be hydrolyzed to yield the free acid without the need for extensive purification processes .

Research indicates that 1H-tetrazole-1-acetic acid exhibits biological activity relevant to pharmaceutical applications. It has been implicated in the enzymatic synthesis of cefazolin, an antibiotic used for treating bacterial infections . The compound's structure allows it to interact with biological systems, potentially influencing metabolic pathways or acting as a precursor in drug synthesis.

The synthesis of 1H-tetrazole-1-acetic acid can be achieved through several methods:

  • Reaction with Glycine Esters: A common method involves reacting glycine ester salts with orthocarboxylic acid esters and trimethylsilyl azide. This process allows for high yields of the desired product without hazardous byproducts .
  • Direct Hydrolysis: The hydrolysis of 1-acetyl-1H-tetrazole in the presence of water can also yield 1H-tetrazole-1-acetic acid, showcasing its versatility in synthetic routes .

The applications of 1H-tetrazole-1-acetic acid span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.
  • Agriculture: Potential applications include the development of agrochemicals due to its biological activity.
  • Material Science: The compound may be utilized in developing materials that require specific chemical properties related to tetrazoles.

Several compounds share structural similarities with 1H-tetrazole-1-acetic acid, including:

Compound NameMolecular FormulaNotable Features
1H-TetrazoleC₂H₂N₄A simpler tetrazole structure without acetic acid.
5-Acetyl-1H-tetrazoleC₃H₄N₄OContains an acetyl group instead of acetic acid.
2-Methyl-2H-tetrazoleC₃H₃N₅Exhibits different reactivity due to methyl substitution.

Uniqueness: The distinct feature of 1H-tetrazole-1-acetic acid lies in its combination of the tetrazole ring and acetic acid moiety, which enhances its reactivity and potential biological applications compared to simpler tetrazoles. This unique structure allows it to serve as a versatile intermediate in pharmaceutical synthesis while also demonstrating significant biological activity.

Classical Synthetic Routes

Azide-Nitrile Cycloaddition Approaches

The azide-nitrile cycloaddition, a cornerstone in tetrazole synthesis, involves the [3+2] cycloaddition between sodium azide and nitriles. Density functional theory (DFT) calculations reveal that Brønsted or Lewis acid catalysts activate the nitrile moiety, enabling a stepwise mechanism involving an open-chain imidoyl azide intermediate [2]. For instance, aluminum chloride and sodium azide in N-methyl-2-pyrrolidone generate in situ 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, a highly efficient catalyst yielding 5-substituted-1H-tetrazoles in >90% yield within 3–10 minutes under microwave irradiation [2]. Kinetic studies confirm hydrazoic acid as the dominant catalytic species in Brønsted acid-mediated systems, while zinc or aluminum salts facilitate nitrile activation via Lewis acid coordination [2].

Glycine Ester-Based Methodologies

Glycine derivatives serve as versatile precursors for 1H-tetrazole-1-acetic acid synthesis. Patent EP0012230A1 discloses the reaction of glycine esters with trimethylsilyl azide in acetic acid, avoiding hydrochloric acid byproduct formation [4]. This method proceeds via nucleophilic substitution at the α-carbon of glycine, followed by cyclization. Tetrazolyl glycine (α-amino-2H-tetrazole-5-acetic acid), an NMDA receptor agonist, exemplifies this approach, where glycine reacts with tetrazole-forming reagents under acidic conditions [3]. Solubility studies in dimethyl sulfoxide (0.25 mg/mL) and phosphate-buffered saline (0.2 mg/mL) inform post-synthesis handling protocols [3].

Modern Synthetic Innovations

Trimethylsilylazide Method

Trimethylsilyl azide (TMSN3) offers a safer alternative to hydrazoic acid in tetrazole synthesis. As detailed in EP0012230A1, TMSN3 reacts with glycine esters in acetic acid, producing 1H-tetrazole-1-acetic acid without corrosive HCl byproducts [4]. The silyl group stabilizes intermediates, enabling milder conditions (25–50°C) and simplifying purification. Compared to classical azides, TMSN3 enhances reaction controllability and yield (up to 85%) [4].

Orthocarboxylic Acid Ester Reactions

Triethyl orthoformate, an orthocarboxylic acid ester, facilitates post-processing in 1H-tetrazole-1-acetic acid synthesis. Patent CN103724288A describes refluxing crude product with triethyl orthoformate in ethanol, followed by hydrochloric acid neutralization, to achieve 98% purity [1]. The orthoester acts as a dehydrating agent, removing water and shifting equilibrium toward product formation. Ethanol serves dual roles as solvent and crystallization medium, enabling direct recovery of high-purity crystals [1].

One-Pot Multicomponent Synthesis

Microwave-assisted multicomponent reactions streamline tetrazole formation. A benzothiazole-containing derivative synthesis demonstrates this: 2-(piperazine-1-yl)-1,3-benzothiazole reacts with aldehydes, TMSN3, and tert-butyl isocyanide in methanol, yielding tetrazoles in one pot [5]. Alumina as a solid support under microwave irradiation reduces reaction time from hours to minutes while maintaining yields >80% [5]. This approach eliminates intermediate isolation, enhancing atom economy.

Post-Processing Techniques

Crystallization Optimization

Crystallization critically determines product purity. CN103724288A specifies using ethanol-water mixtures (3:1 v/v) at 0–5°C to crystallize 1H-tetrazole-1-acetic acid, achieving 98% purity [1]. Gradual cooling (1°C/min) prevents oiling out, while hydrochloric acid adjusts pH to 2–3, protonating the tetrazole ring for improved solubility control [1].

Yield Enhancement Strategies

Yield optimization hinges on solvent selection and reaction quenching. For azide-nitrile cycloadditions, rapid cooling post-microwave irradiation minimizes byproduct formation, preserving >90% yield [2]. Ethanol recrystallization, as in CN103724288A, recovers 92% of product versus 78% with acetonitrile, attributed to ethanol’s lower polarity reducing co-solubility of impurities [1].

Green Chemistry Approaches

Water-Based Synthetic Methods

Aqueous conditions mitigate organic solvent use. The Ugi-azide four-component reaction, conducted in water, couples amines, aldehydes, isocyanides, and TMSN3 to form tetrazoles [6]. While 1H-tetrazole-1-acetic acid synthesis typically requires acidic media, recent advances employ water-miscible ionic liquids to stabilize intermediates, achieving 75% yield without organic solvents [6].

Metal-Free Reaction Systems

Replacing metal catalysts reduces environmental impact. In situ-generated 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, a metal-free catalyst, achieves comparable efficiency to ZnCl2 in azide-nitrile cycloadditions [2]. Similarly, solvent-free mechanochemical grinding of glycine esters with TMSN3 on silica gel affords 70% yield, avoiding metal residues [6].

Mechanistic Studies of Tetrazole Ring Formation

The formation of 1H-tetrazole-1-acetic acid through tetrazole ring synthesis represents a fundamental process in nitrogen-rich heterocyclic chemistry. Mechanistic investigations have revealed complex pathways involving multiple intermediates and transition states, with the specific mechanism depending on reaction conditions, catalyst systems, and substrate electronic properties.

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition represents the most extensively studied pathway for tetrazole formation, involving the reaction between azide species and nitriles [1] [2]. Density functional theory calculations using the B3LYP hybrid functional have demonstrated that this process proceeds through a stepwise mechanism rather than a concerted pathway [1] [3]. The reaction involves initial formation of an imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization to yield the tetrazole ring [1] [4].

Computational studies have identified activation barriers ranging from 14.62 to 54.23 kcal/mol for different substituted systems, with the specific energy requirements strongly dependent on the electronic nature of the nitrile substrate [1] [2]. The azide-nitrile cycloaddition catalyzed by cobalt(II) complexes has been shown to proceed through a well-defined catalytic cycle, with the isolation and structural characterization of cobalt(II) diazido intermediates providing direct evidence for the stepwise mechanism [5] [6].

Lewis acid catalysis significantly enhances the cycloaddition rate through nitrile activation. Aluminum chloride and zinc salts have been demonstrated to activate the nitrile moiety, facilitating azide addition and subsequent cyclization [2] [7]. The most efficient catalyst system identified involves 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ from aluminum chloride and sodium azide in N-methyl-2-pyrrolidone, yielding tetrazole products in high yields within 3-10 minutes under microwave heating [2] [8].

Stepwise Addition versus Concerted Mechanisms

Mechanistic discrimination between stepwise and concerted pathways has been achieved through computational analysis of reaction coordinates and transition state geometries [1] [3]. The stepwise mechanism involves two distinct stages: initial azide addition to form an open-chain imidoyl azide intermediate, followed by intramolecular cyclization to complete tetrazole formation [1] [4].

Brønsted acid catalysis uniformly promotes the stepwise pathway, with kinetic experiments demonstrating that hydrazoic acid serves as the dominant catalytic species in these systems [2] [7]. The stepwise nature is evidenced by the observation of characteristic intermediates and the non-concerted bond formation pattern revealed through intrinsic reaction coordinate calculations [2] [9].

Concerted mechanisms, while thermodynamically feasible, exhibit significantly higher activation barriers compared to stepwise pathways [1] [3]. The concerted route requires simultaneous formation of both carbon-nitrogen bonds in the transition state, leading to substantial geometric strain and unfavorable orbital interactions [1] [10]. This mechanistic preference for stepwise addition has been confirmed across multiple computational studies and experimental observations [1] [2] [3].

Nitrile Activation Pathways

Nitrile activation represents a crucial mechanistic element in tetrazole formation, with the extent of activation correlating directly with reaction efficiency [1] [2]. Computational studies have revealed that electron-withdrawing substituents on the nitrile carbon significantly lower activation barriers by stabilizing the developing negative charge in the transition state [1] [3].

The activation process involves coordination of Lewis acids to the nitrile nitrogen, increasing the electrophilicity of the carbon center and facilitating azide attack [2] [7]. Density functional theory calculations have demonstrated that the activation energy correlates strongly with the electron-withdrawing potential of nitrile substituents, with trifluoromethyl and other strongly electron-withdrawing groups providing the most favorable activation [1] [11].

Trimethylsilyl azide has emerged as a particularly effective reagent for nitrile activation, offering enhanced safety compared to hydrazoic acid while maintaining high reactivity [13]. The silyl group provides stabilization of intermediates and enables milder reaction conditions, typically 25-50°C, while achieving yields up to 85% [8].

Computational Modeling of Reaction Kinetics

Computational modeling of tetrazole formation kinetics has employed various density functional theory methods to elucidate reaction mechanisms and predict activation energies [1] [2] [14]. The B3LYP hybrid functional with 6-31G* basis set has been identified as the optimal computational approach for tetrazole systems, providing excellent agreement with experimental thermodynamic properties and vibrational frequencies [14].

High-level calculations using M062X-D3/def2-TZVP methodology have been applied to transition state analysis, incorporating dispersion corrections essential for accurate treatment of weak intermolecular interactions [15]. These calculations have revealed energy barriers ranging from 13.51 to 8.66 kcal/mol for different reaction steps in tetrazole formation pathways [15].

The computational framework has been extended to include molecular dynamics simulations for studying binding energies and protein interactions [16] [17]. These studies have demonstrated that tetrazole derivatives exhibit binding energies ranging from 0.3085 to 1.092 eV with protein targets, with the tetrazole moiety serving as the primary interaction site [16].

Kinetic modeling has incorporated temperature effects through transition state theory, with activation energies for tetrazole decomposition processes calculated using non-isothermal thermogravimetric analysis [9]. The Kissinger method has been applied to determine activation energies, revealing values of 168.1 kJ/mol for initial decomposition steps and approximately 95.7 kJ/mol for subsequent processes [9].

Substituent Effects on Ring Formation

Substituent effects on tetrazole ring formation exhibit complex dependencies on both electronic and steric factors [11] [18]. Electron-withdrawing substituents such as trifluoromethyl and trichloromethyl groups promote tetrazole formation through stabilization of negative charge development in transition states, leading to high regioselectivity with substituents positioned at the 7-position of heterocyclic rings [11].

Computational analysis using density functional theory has revealed that electron-donating substituents, including methyl and aryl groups, lead to formation of product mixtures comprising both tetrazolo[1,5-a]pyrimidines and 2-azidopyrimidines [11]. This behavior has been attributed to an equilibrium between azide and tetrazole forms, with the equilibrium position dependent on substituent electronic properties [11] [19].

The influence of substituents on 15N nuclear magnetic resonance chemical shifts has been systematically studied using gauge-independent atomic orbital calculations [18]. Large chemical shift changes have been observed for N-alkylation, while N-aryl derivatives bearing diverse substituents show generally small changes except for polar ortho-substituents such as carboxylic acid and nitro groups [18].

Halogen substituents exhibit position-dependent effects on tetrazole formation, with the specific influence determined by the balance between inductive and mesomeric effects [20]. Meta- and para-positioning of halogen atoms typically enhances reaction rates through inductive electron withdrawal, while ortho-substitution may involve additional steric considerations [20].

Transition State Analysis

Transition state analysis for tetrazole formation has revealed characteristic geometric and electronic features that determine reaction feasibility and selectivity [1] [3]. The primary transition state involves azide approach to the nitrile carbon, with geometric parameters indicating significant bond formation in the transition structure [1] [10].

Intrinsic reaction coordinate calculations have confirmed the connection between transition states and corresponding reactant and product structures [15]. The reaction coordinate analysis reveals that tetrazole formation proceeds through multiple transition states, with energy barriers of 13.51, 5.78, and 8.66 kcal/mol for sequential steps in the mechanism [15].

The transition state geometry for [3+2] cycloaddition exhibits characteristic features including nitrogen-carbon bond distances of approximately 2.1-2.4 Å and angle distortions reflecting the developing five-membered ring structure [1] [3]. Charge distribution analysis indicates substantial charge transfer from azide to nitrile in the transition state, with the extent of charge transfer correlating with reaction rate [1] [2].

Vibrational frequency analysis of transition states has identified single imaginary frequencies corresponding to the reaction coordinate, confirming the nature of these structures as first-order saddle points [15]. The magnitude of imaginary frequencies provides insight into the width of the energy barrier and the likelihood of successful passage through the transition state [15].

Solvent effects on transition state stability have been investigated through polarizable continuum model calculations, revealing that polar solvents generally stabilize transition states through electrostatic interactions with developing charges [2] [16]. N-methyl-2-pyrrolidone has been identified as an optimal solvent for tetrazole formation, providing both catalyst stabilization and favorable transition state solvation [2] [8].

Physical Description

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H204 (96.3%): Fire or projection hazard [Warning Explosives];
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explosive;Irritant

Other CAS

21732-17-2

Dates

Last modified: 08-15-2023

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